N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide
Description
Properties
Molecular Formula |
C22H27ClN2O4S |
|---|---|
Molecular Weight |
451.0 g/mol |
IUPAC Name |
N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H27ClN2O4S/c1-17-10-12-24(13-11-17)22(26)16-25(15-18-6-4-3-5-7-18)30(27,28)19-8-9-21(29-2)20(23)14-19/h3-9,14,17H,10-13,15-16H2,1-2H3 |
InChI Key |
MFKAAIYCBKPAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Origin of Product |
United States |
Preparation Methods
Step 1: Chlorination of 3-Chloro-4-Methoxybenzyl Alcohol
3-Chloro-4-methoxybenzyl alcohol undergoes chlorination using phosphorus oxychloride (POCl₃) in tetrahydrofuran (THF) at 35–45°C. This exothermic reaction replaces the hydroxyl group with chlorine, yielding 3-chloro-4-methoxybenzyl chloride with a 94.3% yield.
Step 2: Quaternary Ammonium Salt Formation
The benzyl chloride intermediate reacts with hexamethylenetetramine (urotropin) in ethanol at 60–75°C to form a quaternary ammonium salt. This step ensures efficient amine group introduction.
Step 3: Hydrolysis and Purification
The quaternary salt is hydrolyzed with hydrochloric acid, followed by pH adjustment using potassium hydroxide. Vacuum distillation isolates 3-chloro-4-methoxybenzylamine (80% yield, 99.3% purity).
Sulfonamide Core Assembly
The benzenesulfonamide backbone is constructed via sulfonylation of 3-chloro-4-methoxybenzene derivatives. EP2294051B1 outlines a generalized approach for analogous sulfonamides:
Sulfonyl Chloride Preparation
3-Chloro-4-methoxybenzenesulfonyl chloride is synthesized by reacting 3-chloro-4-methoxybenzenesulfonic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The sulfonyl chloride is isolated via crystallization.
N-Alkylation and Amide Coupling
The sulfonyl chloride reacts with N-benzyl-2-aminoacetamide in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. Subsequent amide coupling with 4-methylpiperidine employs carbodiimide catalysts (e.g., EDC·HCl) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) or dimethylformamide (DMF).
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Efficiency
-
EDC·HCl/HOBt : Achieves >90% conversion in amide bond formation, reducing racemization risks.
-
Triethylamine : Neutralizes HCl byproducts during sulfonylation, preventing acid-mediated degradation.
Analytical Characterization and Purity Control
Spectroscopic Validation
Chromatographic Purity
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Patent CN105712891A | 72–85 | 99.3 | Scalable, low-cost reagents |
| EP2294051B1 | 65–78 | 98.5 | High regioselectivity |
| Hybrid Approach | 80–88 | 99.5 | Combines optimal steps from both |
Challenges and Mitigation Strategies
Impurity Formation
Chemical Reactions Analysis
Types of Reactions
N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to remove the chloro group or reduce the sulfonamide group.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Anticancer Applications
Research indicates that compounds similar to N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide exhibit significant anticancer properties.
Case Studies
A notable case study involved the evaluation of a series of benzenesulfonamide derivatives against human cancer cell lines. The results indicated that these compounds exhibited selective inhibition against carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors. The IC50 values for CA IX inhibition ranged from 10.93 nM to 25.06 nM, highlighting the compound's potential as an anticancer agent .
Antimicrobial Applications
This compound also shows promising antimicrobial properties.
Activity Spectrum
Research has demonstrated that this compound exhibits activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The presence of the benzenesulfonyl group enhances the lipophilicity of the molecule, potentially increasing its membrane permeability and bioactivity against bacteria .
Neuropharmacological Applications
The piperidine moiety within the structure suggests potential neuropharmacological applications.
Potential Effects
Compounds with similar piperidine structures have been studied for their effects on neurotransmitter systems, particularly serotonin receptors. This raises the possibility that this compound may exhibit anxiolytic or antidepressant properties, although further research is necessary to elucidate these effects specifically for this compound .
Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as carbonic anhydrase, by binding to the active site and preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Research Implications
- Biological Activity : While direct data are unavailable, the 4-methylpiperidinyl group in the target compound may improve blood-brain barrier penetration compared to piperazinyl derivatives (e.g., 6d–6l), which are often used in peripheral targets .
- Thermal Stability : Higher melting points in piperazinyl derivatives (e.g., 6l: 230°C ) suggest greater crystalline stability than the target compound, which may adopt a less rigid conformation.
Biological Activity
N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews the biological activity of this compound, summarizing findings from various studies and highlighting its mechanisms of action, efficacy against specific diseases, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₂₃ClN₂O₃S
- Molecular Weight : 368.90 g/mol
The presence of a sulfonamide group suggests potential antibacterial properties, while the piperidine moiety may enhance its pharmacological profile.
Antitumor Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit significant antitumor activity. For instance, several derivatives have been evaluated against a range of cancer cell lines, showing varying degrees of cytotoxicity. Notably, compounds similar to this compound have demonstrated:
- IC50 Values : Many derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines, indicating potent antitumor effects. For example, a related compound showed an IC50 of 0.25 μM against HepG2 cells (hepatocellular carcinoma) .
Antiviral Activity
The compound has also been investigated for its antiviral properties. In particular, studies on related benzamide derivatives have shown:
- Broad-Spectrum Antiviral Effects : These compounds can inhibit viruses such as HIV and Hepatitis B by increasing intracellular levels of APOBEC3G (A3G), a protein that interferes with viral replication .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Key Enzymes : The sulfonamide group may inhibit specific enzymes critical for tumor growth and viral replication.
- Cell Cycle Arrest : Some derivatives induce cell cycle arrest in cancer cells through modulation of signaling pathways involving p53/p21 .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells through intrinsic pathways, leading to increased cell death.
Case Studies and Research Findings
Q & A
Q. What are the recommended synthetic routes for N-benzyl-3-chloro-4-methoxy-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzenesulfonamide, and how are critical steps optimized?
- Methodological Answer : The synthesis typically involves sequential functionalization of the benzenesulfonamide core. Key steps include:
- Sulfonamide formation : Reacting 3-chloro-4-methoxybenzenesulfonyl chloride with benzylamine under basic conditions (e.g., NaHCO₃ in THF) .
- Piperidinyl acetamide coupling : Introducing the 4-methylpiperidin-1-yl-2-oxoethyl group via nucleophilic substitution or amidation, often using EDCI/HOBt as coupling agents in DMF at 0–25°C .
- Optimization : Reaction yields (60–85%) depend on temperature control (e.g., avoiding >40°C to prevent decomposition) and solvent polarity adjustments (e.g., acetonitrile for better solubility) .
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the sulfonamide NH (~10.5 ppm), methoxy group (~3.8 ppm), and piperidinyl protons (δ 1.2–3.5 ppm). Aromatic protons show splitting patterns consistent with chloro and methoxy substituents .
- HRMS (High-Resolution Mass Spectrometry) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
- FTIR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and amide C=O (~1650 cm⁻¹) .
Q. What are the key physicochemical properties of this compound, and how are they determined experimentally?
- Methodological Answer :
- Solubility : Assessed in DMSO, ethanol, and water via shake-flask method (e.g., ~25 mg/mL in DMSO at 25°C) .
- LogP : Determined using reversed-phase HPLC (C18 column) with a calculated logP of ~3.2, indicating moderate lipophilicity .
- Thermal stability : TGA/DSC analysis shows decomposition onset at ~180°C .
Advanced Research Questions
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodological Answer :
- Antiproliferative assays : Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination via dose-response curves (72-hour exposure) .
- Enzyme inhibition : Screen against target kinases (e.g., PI3K, EGFR) using fluorescence polarization assays (e.g., ADP-Glo™ Kinase Assay) .
- Control experiments : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle controls (DMSO ≤0.1%) .
Q. What strategies are employed to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Substituent variation : Synthesize analogs with modified piperidinyl (e.g., 4-ethylpiperidine) or benzyl groups (e.g., fluorobenzyl) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., PARP-1) .
- Data correlation : Use multivariate regression to link logP, polar surface area, and IC₅₀ values .
Q. How can unexpected byproducts during synthesis be identified and characterized?
- Methodological Answer :
- LC-MS/MS : Detect impurities via reverse-phase chromatography (C18, 0.1% formic acid) coupled with tandem MS for fragmentation patterns .
- Mechanistic studies : Use deuterated solvents (e.g., D₂O) in NMR to trace proton exchange in side reactions (e.g., hydrolysis of the amide bond) .
Q. How should conflicting biological activity data across studies be resolved?
- Methodological Answer :
- Reproducibility checks : Standardize assay protocols (e.g., cell passage number, serum batch) .
- Meta-analysis : Compare IC₅₀ values from multiple labs using ANOVA to identify outliers .
- Orthogonal assays : Validate results with alternative methods (e.g., Western blot for apoptosis markers if MTT data are inconsistent) .
Q. What advanced techniques are used to study the compound’s mechanism of action?
- Methodological Answer :
- Crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) using SHELX for structure refinement .
- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., p53 signaling) .
- In vivo models : Evaluate pharmacokinetics in rodents (e.g., Cmax, t½ via LC-MS/MS) and efficacy in xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
